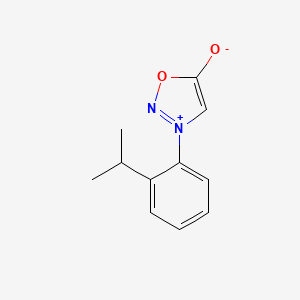

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Description

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a sydnone derivative characterized by a mesoionic structure, where a positively charged oxadiazole ring is conjugated with a negatively charged oxygen atom at position 3. The 2-isopropylphenyl substituent introduces steric bulk and lipophilicity, distinguishing it from other sydnone analogs. While direct data on its synthesis or bioactivity are absent in the provided evidence, its structural features can be inferred from related compounds.

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(2-propan-2-ylphenyl)oxadiazol-3-ium-5-olate |

InChI |

InChI=1S/C11H12N2O2/c1-8(2)9-5-3-4-6-10(9)13-7-11(14)15-12-13/h3-8H,1-2H3 |

InChI Key |

VBCYRUMYXULLGA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1[N+]2=NOC(=C2)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropylbenzohydrazide with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the oxadiazole ring.

-

Step 1: Formation of Diazonium Salt

Reactants: 2-Isopropylbenzohydrazide, Nitrous acid

Conditions: Acidic medium, low temperature

Product: 2-Isopropylbenzenediazonium salt

-

Step 2: Cyclization

Reactants: 2-Isopropylbenzenediazonium salt

Conditions: Basic medium, moderate temperature

Product: 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or other reduced derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

Reduction: Lithium aluminum hydride, sodium borohydride; solvent such as ethanol or tetrahydrofuran.

Substitution: Halogens, alkylating agents; solvents like dichloromethane or acetonitrile.

Major Products

Oxidation Products: Oxides, hydroxyl derivatives.

Reduction Products: Amines, hydrazines.

Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 3-(2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate and its analogs:

Key Observations :

- Substituent Effects : The 2-isopropyl group increases steric hindrance compared to para-substituted analogs (e.g., 4-Bromophenyl or 4-Methoxyphenyl). This may reduce molecular planarity and alter crystal packing .

- Electronic Properties: Electron-withdrawing groups (Br, Cl) may enhance electrophilicity of the sydnone ring, while electron-donating groups (OMe) could stabilize resonance structures .

Crystal Structure and Molecular Geometry

- 3-(2-Isopropylphenyl)-...: Limited data are available, but related compounds (e.g., 3-(p-tolyl)sydnone in ) show dihedral angles between the oxadiazole and benzene rings ranging from 37.84° to 46.60°. The isopropyl group likely increases torsional strain, leading to larger dihedral angles.

- 3-(4-Methoxyphenyl)-... : Crystallizes in an orthorhombic system (space group P2₁2₁2₁) with a planar oxadiazole ring (max. deviation: 0.006 Å) .

- Pyrazole-Containing Analogs: Compounds like 3-(2,3-dimethylpyrazol-4-yl)-sydnone exhibit intermolecular hydrogen bonding (N–H⋯O), stabilizing 3D supramolecular networks .

Biological Activity

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a compound that belongs to the oxadiazole class, which is known for its diverse biological activities. This article focuses on its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and structure-activity relationships.

The molecular formula of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is with a molecular weight of 204.23 g/mol. The compound's structure includes an oxadiazole ring, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12N2O2 |

| Molecular Weight | 204.23 g/mol |

| IUPAC Name | 3-(2-isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate |

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate has been explored in several studies. For example:

- In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The induction of apoptosis is believed to be mediated through the activation of caspase pathways.

- Case Study : A study published in a peer-reviewed journal reported that treatment with this compound resulted in a significant decrease in cell viability in cancerous cells compared to control groups .

The biological activity of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate can be attributed to its ability to interact with various biological targets:

- Reactive Functional Groups : The oxadiazole ring can form covalent bonds with nucleophiles in biological systems, altering protein function.

- Cell Membrane Interaction : The lipophilic nature of the isopropyl group may enhance membrane permeability, facilitating the compound's entry into cells and increasing its efficacy against intracellular pathogens.

Structure-Activity Relationship (SAR)

The structure of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate plays a critical role in its biological activity:

- Substituent Effects : Variations in the substituents on the phenyl ring significantly affect antimicrobial and anticancer potency. For instance, introducing electron-withdrawing groups enhances activity by increasing electrophilicity.

| Substituent | Activity Change |

|---|---|

| Electron-withdrawing | Increased activity |

| Electron-donating | Decreased activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.